3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Potent inhibitor of both mouse and human 11β-HSD1; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
327093-42-5
VCID:
VC0006571
InChI:
InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2
SMILES:
C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4
Molecular Formula:
C17H25N3
Molecular Weight:
271.4 g/mol
3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
CAS No.: 327093-42-5
Inhibitors
VCID: VC0006571
Molecular Formula: C17H25N3
Molecular Weight: 271.4 g/mol
CAS No. | 327093-42-5 |
---|---|
Product Name | 3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Molecular Formula | C17H25N3 |
Molecular Weight | 271.4 g/mol |
IUPAC Name | 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Standard InChI | InChI=1S/C17H25N3/c1-2-4-15-18-19-16(20(15)5-3-1)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2 |
Standard InChIKey | VFTQRHWULYJKCI-UHFFFAOYSA-N |
SMILES | C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES | C1CCC2=NN=C(N2CC1)C34CC5CC(C3)CC(C5)C4 |
Description | Potent inhibitor of both mouse and human 11β-HSD1; High Quality Biochemicals for Research Uses |
Synonyms | 3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-(1,2,4)triazolo(4,3-a)azepine compound 544 |
PubChem Compound | 3630776 |
Last Modified | Nov 11 2021 |
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